![molecular formula C15H27O5PSi2 B13419784 Benzyl {bis[(trimethylsilyl)oxy]phosphoryl}acetate CAS No. 62591-74-6](/img/structure/B13419784.png)
Benzyl {bis[(trimethylsilyl)oxy]phosphoryl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl {bis[(trimethylsilyl)oxy]phosphoryl}acetate is an organophosphorus compound characterized by the presence of a benzyl group, a phosphoryl group, and two trimethylsilyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl {bis[(trimethylsilyl)oxy]phosphoryl}acetate typically involves the reaction of benzyl acetate with a phosphorylating agent in the presence of trimethylsilyl chloride. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the desired product. The reaction can be represented as follows:
[ \text{Benzyl acetate} + \text{Phosphorylating agent} + \text{Trimethylsilyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Benzyl {bis[(trimethylsilyl)oxy]phosphoryl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halides and nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphates and phosphonates.
Scientific Research Applications
Benzyl {bis[(trimethylsilyl)oxy]phosphoryl}acetate has several scientific research applications:
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Benzyl {bis[(trimethylsilyl)oxy]phosphoryl}acetate involves the interaction of its phosphoryl group with various molecular targets. The trimethylsilyl groups provide steric protection, allowing selective reactions at the phosphoryl site. The compound can participate in phosphorylation reactions, transferring its phosphoryl group to other molecules, thereby modifying their chemical properties.
Comparison with Similar Compounds
Similar Compounds
- Trimethylsilyl phosphate
- Benzyl phosphate
- Bis(trimethylsilyl)phosphoryl chloride
Uniqueness
Benzyl {bis[(trimethylsilyl)oxy]phosphoryl}acetate is unique due to the combination of benzyl and trimethylsilyl groups, which confer specific reactivity and stability. This makes it a valuable reagent in organic synthesis and materials science, distinguishing it from other similar compounds.
Properties
CAS No. |
62591-74-6 |
|---|---|
Molecular Formula |
C15H27O5PSi2 |
Molecular Weight |
374.52 g/mol |
IUPAC Name |
benzyl 2-bis(trimethylsilyloxy)phosphorylacetate |
InChI |
InChI=1S/C15H27O5PSi2/c1-22(2,3)19-21(17,20-23(4,5)6)13-15(16)18-12-14-10-8-7-9-11-14/h7-11H,12-13H2,1-6H3 |
InChI Key |
HCBPTKWYEFOCHM-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OP(=O)(CC(=O)OCC1=CC=CC=C1)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3,5-Dihydroxyphenyl)-2-[[2-(4-hydroxyphenyl)-1-methylethyl]amino]ethanone](/img/structure/B13419701.png)
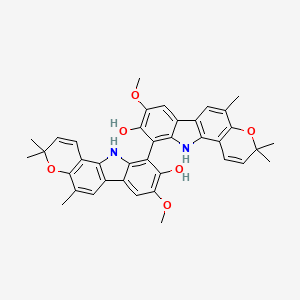
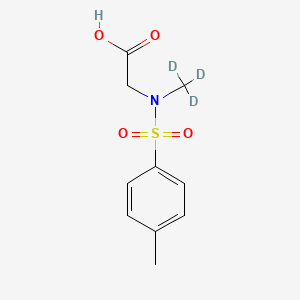
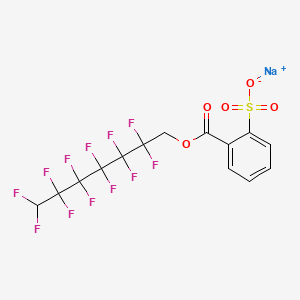

![(4aR,6S,7R,8R,8aR)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B13419736.png)
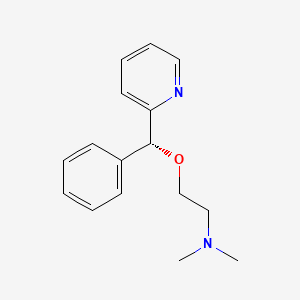
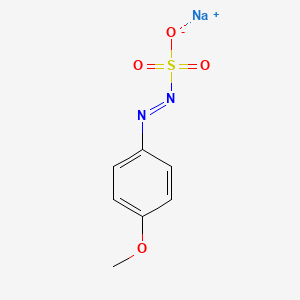
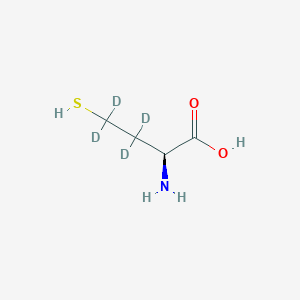

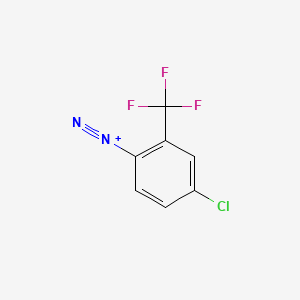
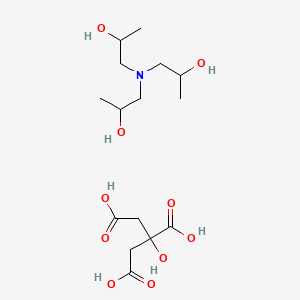
![Methyl 7-methylcyclopenta[c]pyran-4-carboxylate](/img/structure/B13419781.png)

